N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (hereafter referred to as the "target compound") is a heterocyclic amide featuring a thiazole core substituted with a pyrrole ring and a tetrahydrothiophene dioxide (sulfone) moiety. Its molecular formula is C₁₄H₁₅N₃O₃S₂, with a molecular weight of 343.5 g/mol (calculated from structural analogs in ).
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-9-11(20-13(14-9)16-5-2-3-6-16)12(17)15-10-4-7-21(18,19)8-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRQYFJYQGKZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.48 g/mol
- CAS Number : 1057955-96-0
Antimicrobial Activity
Recent studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antimicrobial activity can be quantified using MIC and MBC values. For instance, a related compound demonstrated an MIC ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis, indicating strong bioactivity . While specific data for this compound is limited, it is hypothesized that similar structural features may confer comparable antimicrobial effects.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 2.5 | 5 |
| Enterococcus faecalis | 15.62 | 31.25 |
The proposed mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. This is common among thiazole derivatives, which often target essential bacterial processes .
Interaction with GIRK Channels
There is emerging evidence that compounds similar to this compound may also act as activators of G protein-gated inwardly rectifying potassium (GIRK) channels. Activation of these channels can modulate cellular excitability and influence various physiological processes such as pain perception and anxiety .
Case Studies
Several studies have investigated the biological activity of thiazole derivatives:
- Study on Derivatives : A study synthesized various thiazole derivatives and assessed their antimicrobial properties, finding that modifications at specific positions significantly enhanced bioactivity .
- Synergistic Effects : Another research highlighted the synergistic effects when combining thiazole derivatives with existing antibiotics like colistin, leading to enhanced efficacy against resistant strains .
Scientific Research Applications
Potassium Channel Activation
Recent studies have highlighted the compound's role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. These channels are crucial for regulating neuronal excitability and cardiac function. The compound has been identified as a potent and selective activator of GIRK1/2 channels, showing nanomolar potency and improved metabolic stability compared to traditional urea-based compounds . This suggests its potential use in treating conditions related to aberrant potassium channel activity, such as epilepsy and cardiac arrhythmias.
Anticancer Activity
The thiazole moiety in the compound has been associated with anticancer properties. Compounds containing thiazole rings have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Preliminary studies indicate that derivatives of this compound may enhance therapeutic efficacy against various cancer types by targeting specific oncogenic pathways .
Synthetic Pathways
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the dioxidotetrahydrothiophen moiety via nucleophilic substitution.
- Final amide coupling to yield the target compound.
Case Study 1: GIRK Channel Activation
In a study published in Medicinal Chemistry, researchers synthesized a series of derivatives based on the core structure of this compound. The study demonstrated that modifications to the nitrogen atom of the pyrazole group significantly influenced both potency and metabolic stability in liver microsome assays .
Case Study 2: Anticancer Activity
Another research effort investigated the anticancer potential of thiazole-containing compounds, including derivatives of this compound. The findings suggested that these compounds could inhibit cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Carboxamides with Varied Amide Substituents
N-[2-(2-Methoxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide ()
- Structure : Shares the 4-methyl-2-(pyrrolyl)thiazole core but substitutes the sulfone group with a 2-(2-methoxyphenyl)ethyl chain.
- Molecular Weight : 341.4 g/mol (C₁₈H₁₉N₃O₂S ).
- Absence of the sulfone moiety may limit polar interactions with biological targets.
Dasatinib (BMS-354825) ()
- Structure : A clinically approved tyrosine kinase inhibitor with a thiazole carboxamide core but distinct substituents (pyrimidine, piperazine, and chloro-methylphenyl groups).
- Molecular Weight : 488.0 g/mol (C₂₂H₂₆ClN₇O₂S ).
- Key Differences :
- The pyrimidine-piperazine extension in Dasatinib facilitates binding to kinase ATP pockets, unlike the target compound’s sulfone-pyrrole system.
- Dasatinib’s larger size and chlorine substituent contribute to its potency against Src and Bcr-Abl kinases.
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₅N₃O₃S₂ | 343.5 | Tetrahydrothiophene dioxide, pyrrole | Unknown (inferred kinase modulation) |
| N-[2-(2-Methoxyphenyl)ethyl] analog | C₁₈H₁₉N₃O₂S | 341.4 | 2-Methoxyphenethyl | Not reported |
| Dasatinib | C₂₂H₂₆ClN₇O₂S | 488.0 | Pyrimidine, piperazine | Pan-Src kinase inhibitor |
Sulfone-Containing Heterocycles
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide ()
- Structure : Pyrazole core with phenyl and sulfone groups.
- Molecular Weight: Not explicitly stated but estimated ~400 g/mol.
- Key Differences :
- Replacement of the thiazole core with a pyrazole alters electronic properties and binding modes.
- The phenyl group may enhance hydrophobic interactions but reduce solubility.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide ()
- Structure : Tetrazole core with a 4-methoxyphenyl group.
- Molecular Formula : C₁₃H₁₅N₅O₄S (MW: 337.36 g/mol).
- The 4-methoxyphenyl group introduces electron-donating effects, contrasting with the target compound’s pyrrole.
Physicochemical and Pharmacokinetic Considerations
- Solubility: The sulfone group in the target compound enhances polarity, likely improving aqueous solubility over non-sulfonated analogs (e.g., ).
- Metabolic Stability : Pyrrole and sulfone moieties may reduce oxidative metabolism compared to Dasatinib’s piperazine group, which is prone to N-dealkylation .
Q & A
Q. What are the recommended multi-step synthetic routes and key reagents for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves sequential heterocycle formation and coupling reactions. Key steps include:
- Thiazole ring construction : Using α-haloketones and thioamides under reflux in polar solvents (e.g., ethanol or DMF) to form the thiazole core .
- Functionalization : Introducing the pyrrole group via nucleophilic substitution or palladium-catalyzed coupling .
- Sulfone formation : Oxidation of the tetrahydrothiophene moiety using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to achieve the 1,1-dioxide group .
- Amidation : Coupling the carboxylic acid intermediate with the sulfone-containing amine using carbodiimide reagents (e.g., EDC/HOBt) .
- Key reagents : Thioamides, α-haloketones, oxidizing agents (e.g., mCPBA), and coupling agents (e.g., EDC) are critical .
Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and functional group integration .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and sulfone (S=O) stretches .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) .
- X-ray Crystallography (if crystals are obtainable): Resolves absolute stereochemistry and confirms the sulfone geometry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and scalability?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but may require switching to ethanol for amidation to avoid side reactions .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for pyrrole introduction .
- Temperature control : Microwave-assisted synthesis reduces reaction time for thiazole formation (e.g., 100°C for 30 minutes vs. 12 hours under reflux) .
- Continuous flow systems : Enhance scalability and reproducibility for oxidation and coupling steps .
Q. How should contradictory biological activity data (e.g., varying IC₅₀ values across assays) be analyzed?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
- Target selectivity profiling : Screen against related enzymes (e.g., kinases vs. proteases) to rule off-target effects .
- Solubility adjustments : Pre-dissolve in DMSO with <0.1% final concentration to avoid solvent interference .
- Statistical validation : Apply ANOVA or non-parametric tests to assess significance across replicates .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Functional group modulation : Replace the pyrrole with indole or imidazole to test π-π stacking effects .
- Stereochemical variations : Synthesize enantiomers of the tetrahydrothiophene-dioxide moiety to evaluate chiral center contributions .
- Bioisosteric replacement : Substitute the thiazole with oxazole or pyridine to assess heterocycle tolerance .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs .
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance solubility .
- Prodrug design : Introduce phosphate or ester groups at the carboxamide for hydrolytic activation in vivo .
- Nanoparticle encapsulation : Utilize PLGA or liposomal carriers to improve bioavailability .
Data Contradiction and Validation
Q. How should discrepancies in reported synthetic yields (e.g., 40% vs. 65% for the same step) be resolved?
- Methodological Answer :
- Reagent purity : Ensure starting materials (e.g., α-haloketones) are freshly distilled to avoid degradation .
- Inert atmosphere : Conduct coupling reactions under nitrogen/argon to prevent oxidation .
- Byproduct monitoring : Use TLC or LC-MS to detect side products (e.g., over-oxidized sulfones) .
Q. What computational approaches are suitable for predicting target binding modes and mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to model interactions with proposed targets (e.g., Factor Xa for anticoagulant activity) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
- QSAR modeling : Train models on IC₅₀ datasets to predict activity of novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
